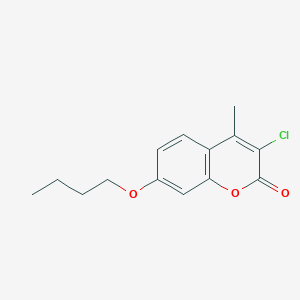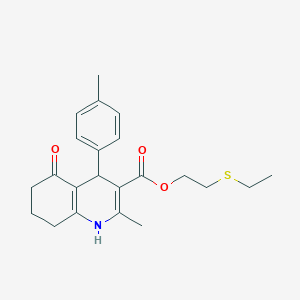
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein used in scientific research as a calcium sensor. It is a genetically encoded sensor that allows researchers to monitor calcium ion concentrations in living cells. Clomeleon has been widely used in neuroscience and other fields to study calcium signaling and neuronal activity.
Mechanism of Action
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one works by binding to calcium ions in cells and changing its fluorescence properties in response to changes in calcium concentration. When calcium levels are low, this compound emits red fluorescence. When calcium levels are high, this compound emits green fluorescence. By monitoring the ratio of red to green fluorescence, researchers can determine the calcium concentration in cells.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on cells. It is a genetically encoded sensor that is designed to be non-invasive and non-toxic.
Advantages and Limitations for Lab Experiments
One advantage of using 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentration with high accuracy and precision. Another advantage is its ability to monitor calcium signaling in live cells and tissues, which allows researchers to study dynamic cellular processes in real-time.
One limitation of using this compound is its relatively complex synthesis process, which can be time-consuming and expensive. Another limitation is its dependence on fluorescence microscopy, which requires specialized equipment and expertise.
Future Directions
There are many potential future directions for the use of 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in scientific research. One area of research is the development of new calcium sensors that are more sensitive and specific than this compound. Another area of research is the application of this compound in drug discovery, where it could be used to screen for drugs that affect calcium signaling in cells. Additionally, this compound could be used to study the role of calcium signaling in disease, such as cancer and neurodegenerative disorders.
Synthesis Methods
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the modification of a green fluorescent protein (GFP) with a calcium-binding domain. The GFP is first modified with a short peptide that binds to calcium ions. This modified GFP is then fused with a red fluorescent protein (RFP) to create the final this compound protein.
Scientific Research Applications
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has been used in a variety of scientific research applications, including neuroscience, cell biology, and drug discovery. In neuroscience, this compound has been used to study calcium signaling in neurons and to monitor neuronal activity in live animals. It has also been used to study the effects of drugs on calcium signaling in cells.
Properties
IUPAC Name |
7-butoxy-3-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-7-17-10-5-6-11-9(2)13(15)14(16)18-12(11)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMUMXJBLSCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)


![1-(1-hydroxyethyl)-17-[2-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163472.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)


![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
